

Application Note and Protocol: Quantification of 9(R)-PAHSA using LC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

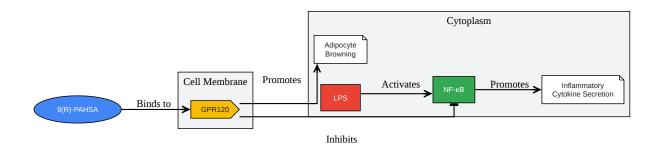
Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-inflammatory and anti-diabetic properties. Among the various isomers, **9(R)-PAHSA** has garnered significant interest for its role in activating G-protein-coupled receptor 120 (GPR120) and modulating key signaling pathways related to metabolism and inflammation. [1][2] Accurate and robust quantification of **9(R)-PAHSA** in biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of **9(R)-PAHSA** using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

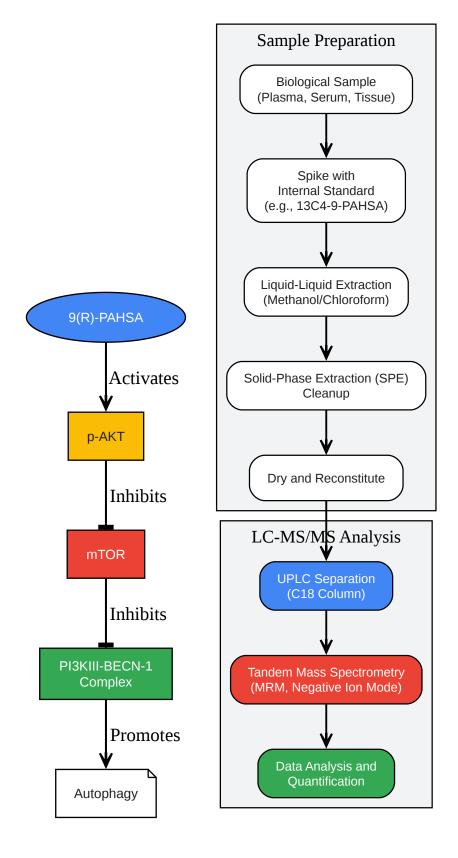
Signaling Pathways of 9(R)-PAHSA

9(R)-PAHSA exerts its biological effects through various signaling pathways. It has been identified as a ligand for GPR120, and its activation can lead to the browning of white adipose tissue.[1][2] Furthermore, 9-PAHSA has been shown to inhibit the lipopolysaccharide (LPS)-induced NF-kB inflammatory pathway.[1][2] Another important pathway influenced by 9-PAHSA is the p-AKT/mTOR/PI3KIII-BECN-1 pathway, which is involved in the regulation of autophagy. [3]









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References

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- 2. researchgate.net [researchgate.net]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice PMC [pmc.ncbi.nlm.nih.gov]
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